molecular formula C35H36O16 B1451168 Diacerein EP Impurity F CAS No. 13928-72-8

Diacerein EP Impurity F

Cat. No.: B1451168
CAS No.: 13928-72-8
M. Wt: 712.6 g/mol
InChI Key: BCGOCQLKVPJNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacerein EP Impurity F, also known as 10-β-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-anthrone heptaacetate, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of diacerein, which is known for its applications in treating osteoarthritis by inhibiting interleukin-1 beta.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacerein EP Impurity F involves multiple steps, starting from the parent compound diacerein. The process includes acetylation reactions to introduce acetyl groups into the molecule. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Diacerein EP Impurity F undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.

Scientific Research Applications

Diacerein EP Impurity F is used extensively in scientific research, particularly in:

    Pharmaceutical Research: As a reference standard for quality control and validation of analytical methods.

    Biological Studies: Investigating the metabolic pathways and biological effects of diacerein and its derivatives.

    Medical Research: Studying the pharmacokinetics and pharmacodynamics of diacerein-related compounds.

    Industrial Applications: Used in the development and testing of new pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Diacerein EP Impurity F is closely related to its parent compound, diacerein. Diacerein is metabolized to rhein, which inhibits the activity of interleukin-1 beta, a pro-inflammatory cytokine. This inhibition reduces the production of matrix metalloproteinases, enzymes that degrade cartilage, thereby exerting anti-inflammatory and cartilage-protective effects.

Comparison with Similar Compounds

Similar Compounds

    Diacerein EP Impurity A: Another impurity of diacerein with a different molecular structure.

    Diacerein EP Impurity B: Similar in structure but with variations in functional groups.

    Diacerein EP Impurity C: Another derivative with distinct chemical properties.

Uniqueness

Diacerein EP Impurity F is unique due to its specific acetylated structure, which provides distinct analytical characteristics. This uniqueness makes it valuable as a reference standard in pharmaceutical research, ensuring the accuracy and reliability of analytical methods used in the quality control of diacerein and its formulations.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-10-oxo-9H-anthracen-9-yl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGOCQLKVPJNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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